molecular formula C22H23N3O3S B10857318 Tubulin inhibitor 11

Tubulin inhibitor 11

Cat. No.: B10857318
M. Wt: 409.5 g/mol
InChI Key: ZKRBQBKMMRYJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tubulin inhibitor 11 is a compound that interferes with the dynamics of microtubules, which are essential components of the cell’s cytoskeleton. Microtubules play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Tubulin inhibitors are widely used in cancer treatment due to their ability to disrupt cell division, leading to apoptosis of rapidly dividing cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tubulin inhibitor 11 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary depending on the desired structural features of the inhibitor. Common reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of tubulin inhibitors often involves large-scale chemical synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield while minimizing production costs. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tubulin inhibitor 11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Tubulin inhibitor 11 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study microtubule dynamics and the effects of tubulin inhibition on cellular processes.

    Biology: Employed in cell biology research to investigate the role of microtubules in cell division, intracellular transport, and cell signaling.

    Medicine: Utilized in cancer research and treatment due to its ability to disrupt cell division and induce apoptosis in rapidly dividing cancer cells.

    Industry: Applied in the development of new chemotherapeutic agents and in the study of drug resistance mechanisms

Mechanism of Action

Tubulin inhibitor 11 exerts its effects by binding to the tubulin protein, preventing its polymerization into microtubules. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, which is essential for chromosome segregation during cell division. As a result, cells are unable to complete mitosis, leading to cell cycle arrest and apoptosis . The molecular targets of this compound include the α- and β-tubulin subunits, and its action involves the inhibition of microtubule polymerization and stabilization .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tubulin inhibitor 11 include:

Uniqueness

This compound is unique in its specific binding affinity and mechanism of action compared to other tubulin inhibitors. While taxanes and vinca alkaloids also target microtubules, this compound may offer distinct advantages in terms of potency, selectivity, and reduced toxicity. Additionally, its ability to overcome drug resistance mechanisms makes it a promising candidate for further development in cancer therapy .

Properties

Molecular Formula

C22H23N3O3S

Molecular Weight

409.5 g/mol

IUPAC Name

4-methyl-3-[(4-methylphenyl)sulfonylamino]-N-[(6-methylpyridin-3-yl)methyl]benzamide

InChI

InChI=1S/C22H23N3O3S/c1-15-4-10-20(11-5-15)29(27,28)25-21-12-19(9-6-16(21)2)22(26)24-14-18-8-7-17(3)23-13-18/h4-13,25H,14H2,1-3H3,(H,24,26)

InChI Key

ZKRBQBKMMRYJKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)NCC3=CN=C(C=C3)C)C

Origin of Product

United States

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